molecular formula C13H12FNO B596134 2-(4-Fluoro-3-methoxyphenyl)aniline CAS No. 1345471-47-7

2-(4-Fluoro-3-methoxyphenyl)aniline

Cat. No. B596134
M. Wt: 217.243
InChI Key: JTRHYQHOKRFSIG-UHFFFAOYSA-N
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Description

“2-(4-Fluoro-3-methoxyphenyl)aniline” is a chemical compound with the CAS Number: 1345471-47-7. It has a molecular weight of 217.24 and its molecular formula is C13H12FNO .


Molecular Structure Analysis

The InChI code for “2-(4-Fluoro-3-methoxyphenyl)aniline” is 1S/C13H12FNO/c1-16-13-8-9 (6-7-11 (13)14)10-4-2-3-5-12 (10)15/h2-8H,15H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Application 1: Synthesis of Aniline-based Triarylmethanes

  • Scientific Field : Chemical Synthesis .
  • Summary of the Application : Aniline-based triarylmethanes (TRAMs) are valuable pharmacophores possessing a diversity of biological activities. They are found in natural products and are utilized as versatile compounds for photochromic agents, dyes, fluorescent probes, and are employed as building blocks in synthesis .
  • Methods of Application : A beneficial, scalable and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
  • Results or Outcomes : This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .

Application 2: Synthesis of 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline is synthesized from 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline .
  • Methods of Application : The synthesis is achieved via direct reductive amination using NaBH4/I2 as a reducing agent .
  • Results or Outcomes : The study reports the successful synthesis of the target compound .

Application 3: Synthesis of Triphenylamine-based Dopant-free Hole-selective Layer for Perovskite Solar Cells

  • Scientific Field : Materials Chemistry .
  • Summary of the Application : The compound is used in the synthesis of a dopant-free hole-selective layer for perovskite solar cells . This is important for the long-term stability and cost-effectiveness of these cells .
  • Methods of Application : The synthesis involves molecular engineering, placing fluorinated arms on an established triphenylamine core .
  • Results or Outcomes : The designed fluorinated hole transport layer, called tri (3-fluoro-4-methoxy- N - (4-methoxyphenyl)aniline) triphenylamine ( FOMePh ), gave a high power conversion efficiency (PCE) of 17.08%, which exceeded that of doped Spiro-OMeTAD (16.9%) while consuming 2.3-times less material than Spiro-OMeTAD during PSC fabrication .

Application 4: Synthesis of 4-Methoxy-3’-Methyl-4’-Fluorobiphenyl

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound is used in the synthesis of 4-methoxy-3’-methyl-4’-fluorobiphenyl . This compound can be used in the production of various pharmaceuticals and agrochemicals .
  • Methods of Application : The synthesis involves the reaction of 4-fluoro-3-methylaniline with a suitable reagent to introduce the methoxy group .
  • Results or Outcomes : The study reports the successful synthesis of the target compound .

Safety And Hazards

While specific safety and hazard information for “2-(4-Fluoro-3-methoxyphenyl)aniline” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRHYQHOKRFSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718361
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-3-methoxyphenyl)aniline

CAS RN

1345471-47-7
Record name [1,1′-Biphenyl]-2-amine, 4′-fluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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